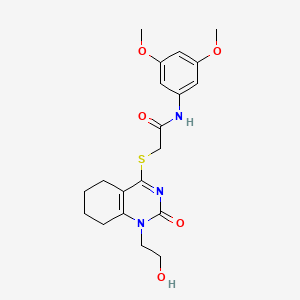![molecular formula C11H16N2O2 B2514915 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one CAS No. 2179723-84-1](/img/structure/B2514915.png)
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one, also known as PD-404,182, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In particular, 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication and repair. This inhibition could explain the antitumor and antiviral properties of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one.
Biochemical and Physiological Effects:
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one can induce apoptosis, or programmed cell death, in cancer cells. 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In animal studies, 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one also has a relatively low toxicity profile, making it safe for use in animal studies. However, one limitation of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one is that its mechanism of action is not fully understood, which could limit its potential applications.
Orientations Futures
There are several future directions for research on 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one. One area of research could focus on further elucidating the mechanism of action of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one, which could lead to the development of more targeted therapies for various diseases. Another area of research could focus on optimizing the synthesis method of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one to increase its yield and purity. Additionally, more studies could be conducted to explore the potential applications of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one in agriculture and other fields.
Méthodes De Synthèse
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one can be synthesized through a multi-step process starting with the reaction of 2,3-diaminobutane with ethyl acrylate. This is followed by a series of reactions including cyclization, oxidation, and reduction to yield the final product. The synthesis of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been shown to have antitumor and antiviral properties. In neuroscience, 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been shown to have herbicidal properties and could be used as a natural alternative to traditional herbicides.
Propriétés
IUPAC Name |
7-prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-10(15)13-5-3-4-11(8-13)6-9(14)12-7-11/h2H,1,3-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUPJWMRQCMTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(C1)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)
![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
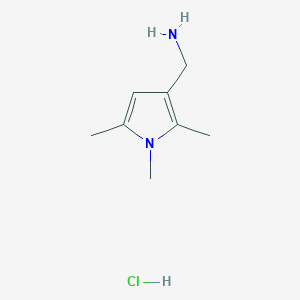
![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)

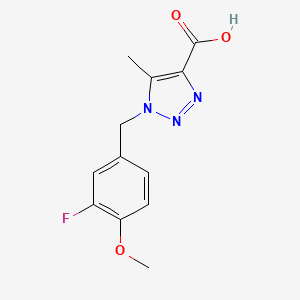
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)
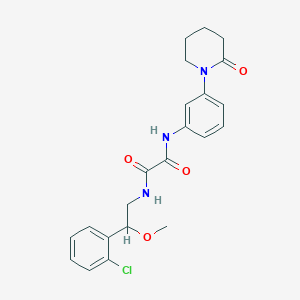
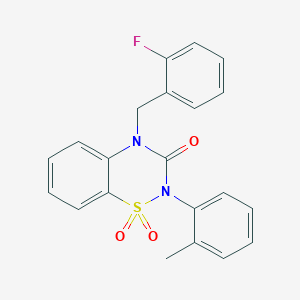
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)
![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)
